molecular formula C13H9ClN2 B2731809 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine CAS No. 158959-20-7

2-(3-Chlorophenyl)imidazo[1,2-a]pyridine

Cat. No. B2731809
CAS RN: 158959-20-7
M. Wt: 228.68
InChI Key: JHNKFDLSIDBLGE-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Corrosion Inhibition

2-(3-Chlorophenyl)imidazo[1,2-a]pyridine derivatives have demonstrated significant potential in corrosion inhibition, especially for mild steel in acidic environments. The inhibitory performance of these compounds was confirmed through various techniques like weight loss measurements, electrochemical studies, and surface analysis, indicating their effectiveness as mixed-type inhibitors (Saady et al., 2021). Another study corroborates this finding, showing that similar derivatives act as good corrosion inhibitors, with their adsorption on mild steel surfaces obeying the Langmuir adsorption isotherm (Salim et al., 2021).

Biological Activity

Imidazo[1,2-a]pyridine derivatives, including those with a 3-chlorophenyl group, have been synthesized and tested for biological activities. These compounds showed moderate activity against various bacteria and fungi, indicating their potential use in antimicrobial applications (Bhuva et al., 2015), (Ladani et al., 2009).

Pharmaceutical Applications

These compounds have also been explored for their potential in pharmaceutical applications. A study on imidazo[1,2-a]pyridine-based derivatives revealed their potential as acetylcholinesterase (AChE) inhibitors, which can be significant in treating conditions like Alzheimer's disease. Certain derivatives showed strong inhibition effects, highlighting their potential therapeutic applications (Kwong et al., 2019).

Chemical Synthesis and Molecular Studies

Imidazo[1,2-a]pyridine derivatives, including the 3-chlorophenyl variant, have been a focal point in chemical synthesis and molecular studies. Their role as intermediates in synthesizing biologically active and medicinally useful agents is well documented. They are instrumental in developing various therapeutic agents, such as enzyme inhibitors and receptor ligands (Enguehard-Gueiffier & Gueiffier, 2007).

Future Directions

: Synthesis of imidazo[1,2-a]pyridines: a decade update

properties

IUPAC Name

2-(3-chlorophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNKFDLSIDBLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)imidazo[1,2-a]pyridine

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